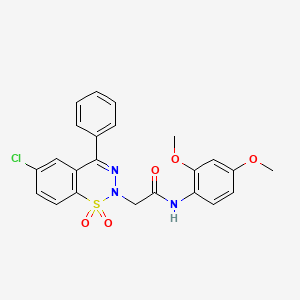
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide
描述
This compound is a benzothiadiazine derivative characterized by a 1,1-dioxido benzothiadiazin-2-yl core substituted with a chlorine atom at position 6 and a phenyl group at position 2. The acetamide side chain is attached to the benzothiadiazine ring and further substituted with a 2,4-dimethoxyphenyl group. The chlorine atom and sulfone group (1,1-dioxido) likely enhance electrophilic reactivity and metabolic stability, while the dimethoxyphenyl moiety may influence solubility and membrane permeability .
属性
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O5S/c1-31-17-9-10-19(20(13-17)32-2)25-22(28)14-27-26-23(15-6-4-3-5-7-15)18-12-16(24)8-11-21(18)33(27,29)30/h3-13H,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCAUFGOQXJIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its structural features, synthesis, and research findings related to its efficacy and applications.
Structural Characteristics
This compound features a benzothiadiazine core, characterized by a bicyclic structure containing sulfur and nitrogen atoms. The presence of various functional groups, including chloro and dioxido moieties, significantly influences its chemical reactivity and biological interactions.
Molecular Formula and Weight
- Molecular Formula : C23H22ClN3O4S
- Molecular Weight : 469.9 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. These include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Investigations have suggested potential cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity.
The biological activity of the compound can be attributed to its ability to interact with various biological targets. Potential mechanisms include:
- Binding Affinity : The chloro and dioxido groups may enhance binding to target proteins or enzymes.
- Cell Membrane Interaction : The lipophilic nature of the compound may facilitate cellular uptake.
Antimicrobial Activity
In studies involving structurally similar compounds, significant antimicrobial activity was observed. For instance, a related benzothiadiazine derivative demonstrated inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Studies
A case study examined the effects of this class of compounds on human cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways .
Enzyme Interaction Studies
Research utilizing surface plasmon resonance (SPR) has shown that this compound exhibits a high binding affinity for specific kinases involved in cancer progression. This suggests potential therapeutic applications in targeted cancer therapies .
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic synthesis techniques. General steps may include:
- Formation of Benzothiadiazine Core : Initial reactions involve the formation of the benzothiadiazine structure through cyclization.
- Substitution Reactions : Introduction of chloro and methoxy groups via electrophilic aromatic substitution.
- Acetamide Formation : Final acetamide linkage is established through amide coupling reactions.
相似化合物的比较
Comparison with Similar Compounds
The compound belongs to a broader class of substituted benzothiadiazine and acetamide derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: The benzothiadiazine core in the target compound (vs. benzothiazole in EP3348550A1) provides a rigid, planar structure conducive to π-π stacking interactions in biological targets. The sulfone group enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogs .
Substituent Effects :
- Chlorine : Present in both the target compound and EP3348550A1, chlorine likely contributes to electron-withdrawing effects, stabilizing reactive intermediates or enhancing binding to hydrophobic enzyme pockets.
- Aryl Acetamide Groups : The 2,4-dimethoxyphenyl group in the target compound improves solubility compared to the 2,4-dimethylphenyl analog () due to methoxy’s polarity. However, dimethyl groups may increase lipophilicity, favoring blood-brain barrier penetration .
Biological Activity Trends: Compounds with benzothiadiazine cores (e.g., target compound) are understudied but hypothesized to target kinases or GPCRs due to structural resemblance to known inhibitors. Benzothiazole derivatives (e.g., EP3348550A1) exhibit herbicidal properties, suggesting divergent applications despite structural similarities .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step reactions, including sulfonation and acetamide coupling, as seen in related N-(substituted phenyl)acetamide syntheses (e.g., ). Crystallographic refinement via SHELX programs () is standard for confirming such structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


